4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran
Overview
Description
The compound "4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran" is a chemically synthesized molecule that appears to be related to a class of organic compounds known as tetrahydrothiopyrans. These compounds are characterized by a six-membered sulfur-containing ring and are of interest due to their potential applications in medicinal chemistry and materials science. The presence of both amino and carboxy groups in the molecule suggests that it could serve as a building block for more complex chemical structures, such as macrocycles or peptidomimetics .
Synthesis Analysis
The synthesis of related bifunctional tetraaza macrocycles involves the cyclization of BOC-protected amino disuccinimido esters with (4-nitrobenzyl)-ethylenediamine, yielding macrocyclic diamides. The BOC group serves as a protecting group for the amino function during the synthesis. Following cyclization, deprotection and reduction steps are necessary to obtain the final macrocyclic amines . Similarly, the synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones starts from Boc-protected amino acids, indicating the importance of BOC protection in the synthesis of complex nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of a related compound, 4-amino-4-carboxylthiapyran, has been determined by X-ray crystallography. It crystallizes in a specific space group with defined cell parameters and exhibits a "puckered chair" conformation for the thiapyran ring. This conformation is similar to that found in other cyclic compounds, such as 1-aminocyclohexane carboxylic acid, suggesting that 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran might also adopt a stable conformation that could influence its reactivity and interaction with other molecules .
Chemical Reactions Analysis
The chemical reactivity of the compound is not directly described, but related compounds show a variety of reactions. For instance, the macrocyclic amines synthesized from BOC-protected intermediates can be further alkylated or converted into isothiocyanate derivatives . The solid-supported synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones demonstrates the potential for selective substitution at different nitrogen positions, which could be relevant for the chemical manipulation of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran are not explicitly detailed, the properties of similar compounds can provide insights. For example, the crystal structure analysis of 4-amino-4-carboxylthiapyran provides information on its solid-state properties, such as crystal packing and conformation, which are important for understanding its stability and potential interactions . The synthesis of related compounds often involves the use of BOC protection, indicating that the BOC group is stable under various reaction conditions and can be removed when necessary .
Scientific Research Applications
Redox-active Amino Acid Synthesis
4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran has been utilized in the synthesis of redox-active amino acids, which are incorporated into peptide assemblies to study photoinitiated electron or energy transfer. This synthesis is significant for creating light-harvesting peptides with applications in energy and material sciences (McCafferty et al., 1995).
Oligomers Synthesis
The compound is used in the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyl oxazolidin-2-ones, indicating its utility in creating ordered molecular structures and foldamers with potential applications in drug design and molecular engineering (Lucarini & Tomasini, 2001).
Metallopeptide Synthesis
It is also involved in the synthesis of novel bipyridyl amino acids, like 4′-aminomethyl-2,2′-bipyridyl-4-carboxylic acid, for the incorporation of a metal coordination site within a peptide backbone. This has implications for the development of metallopeptides with potential applications in catalysis and material science (Bishop, McCafferty, & Erickson, 2000).
Modeling of [FeFe] Hydrogenase
In biochemical research, it aids in modeling the peptide surrounding of [FeFe] hydrogenase, which is crucial for understanding the electrochemical and electrocatalytic properties of biomimetic compounds based on [Fe2S2] moieties. This research can contribute to the understanding of hydrogenase enzymes and their synthetic analogues (Apfel et al., 2009).
Native Chemical Ligation in Peptide Synthesis
The compound is employed in native chemical ligation techniques in peptide synthesis, demonstrating its role in advancing synthetic methodologies in peptide chemistry, which is essential for drug development and biochemical research (Crich & Banerjee, 2007).
Pseudopeptide Synthesis
It serves as a building block in the synthesis of novel unnatural amino acids like 4-Amino-3-(aminomethyl)benzoic acid, which are used for the creation of peptidomimetics and in combinatorial chemistry, highlighting its significance in drug discovery and molecular design (Pascal et al., 2000).
Safety And Hazards
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-11(8(13)14)4-6-19(16,17)7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECDODYCDAMCKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361472 | |
Record name | ST50307437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran | |
CAS RN |
369402-94-8 | |
Record name | ST50307437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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